molecular formula C19H37N3O B11351158 2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide

2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide

Cat. No.: B11351158
M. Wt: 323.5 g/mol
InChI Key: PSGXFESQTRPROA-UHFFFAOYSA-N
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Description

2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide is a complex organic compound with a unique structure that includes a piperazine ring, a cyclohexyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-5-chloromethylpyridine, which is then reacted with N-ethylpiperazine under controlled conditions. The reaction is carried out in a solvent such as water at a temperature of 60-70°C for about 2 hours. After cooling to room temperature, potassium carbonate is added to neutralize the reaction mixture, and the product is isolated by separation and drying .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H37N3O

Molecular Weight

323.5 g/mol

IUPAC Name

2-ethyl-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]butanamide

InChI

InChI=1S/C19H37N3O/c1-4-17(5-2)18(23)20-16-19(10-8-7-9-11-19)22-14-12-21(6-3)13-15-22/h17H,4-16H2,1-3H3,(H,20,23)

InChI Key

PSGXFESQTRPROA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC1(CCCCC1)N2CCN(CC2)CC

Origin of Product

United States

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